

Acid-PEG4-S-S-PEG4-Acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acid-PEG4-S-S-PEG4-Acid

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An In-depth Technical Guide to Acid-PEG4-S-S-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Acid-PEG4-S-S-PEG4-Acid**, a homobifunctional and cleavable crosslinker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology due to its unique combination of a disulfide bond, polyethylene glycol (PEG) spacers, and terminal carboxylic acid groups.

Chemical Structure and Physicochemical Properties

Acid-PEG4-S-S-PEG4-Acid is a symmetrical molecule featuring a central disulfide bond flanked by two tetraethylene glycol (PEG4) chains, each terminating in a carboxylic acid group. [1][2] The IUPAC name for this compound is 4,7,10,13,20,23,26,29-octaoxa-16,17-dithiadotriacontanedioic acid.[2]

The key structural features are:

- Homobifunctional: Possesses identical reactive groups (carboxylic acids) at both ends.[1]
- Cleavable Linker: Contains a disulfide bond that can be selectively broken under reducing conditions.[1][3][4]



• PEG4 Spacers: The tetraethylene glycol units enhance water solubility, reduce steric hindrance, and improve the pharmacokinetic properties of conjugates.[5]

The physicochemical properties of **Acid-PEG4-S-S-PEG4-Acid** are summarized in the table below.

Property	Value	References
Molecular Formula	C22H42O12S2	[1][2][6]
Molecular Weight	562.7 g/mol	[1][2]
CAS Number	2055015-40-0	[1][2]
Appearance	White to off-white solid or viscous oil	[5]
Purity	Typically ≥94%	[1][2]
Solubility	Soluble in DMSO, DMF, and aqueous solutions	[5]
Storage Conditions	-20°C, desiccated	[1]

Applications in Research and Drug Development

The unique architecture of **Acid-PEG4-S-S-PEG4-Acid** makes it a versatile tool for a variety of applications, particularly in the development of advanced drug delivery systems.

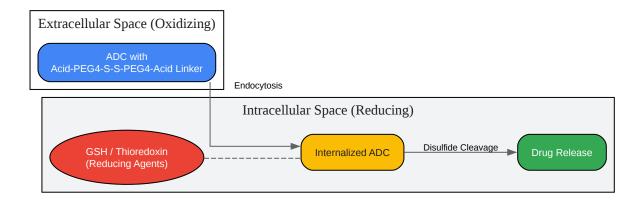
- Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies.[2][7] The resulting ADC can selectively target tumor cells, and once internalized, the disulfide bond is cleaved in the reducing intracellular environment, releasing the drug payload.[3][4] This targeted release mechanism enhances the therapeutic efficacy while minimizing systemic toxicity.[3][4]
- Redox-Responsive Nanocarriers: The linker can be incorporated into nanoparticles,
 liposomes, or micelles to create drug delivery systems that release their cargo in response to
 the reducing environment of the cell cytoplasm or specific organelles.[8]



- Bioconjugation and Protein Modification: The terminal carboxylic acid groups can be activated to react with primary amines on proteins or other biomolecules, allowing for the creation of crosslinked or modified structures.[1]
- Hydrogel Formation: Bifunctional PEG linkers with reactive end groups can be used to form biocompatible and biodegradable hydrogels for tissue engineering and controlled-release applications.[9]

Mechanism of Action: Intracellular Cleavage of the Disulfide Bond

The disulfide bond is relatively stable in the oxidizing extracellular environment but is susceptible to cleavage within the cell.[10][11][12] The intracellular environment is highly reducing due to the high concentration of glutathione (GSH) and the presence of enzymes like thioredoxin reductase.[13] This reductive environment facilitates the cleavage of the disulfide bond in the linker, leading to the release of the conjugated molecule.[13][14]



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Intracellular cleavage of the disulfide linker.

Experimental Protocols

This protocol describes the general steps for conjugating **Acid-PEG4-S-S-PEG4-Acid** to a molecule containing a primary amine, such as a protein or a drug.



Materials:

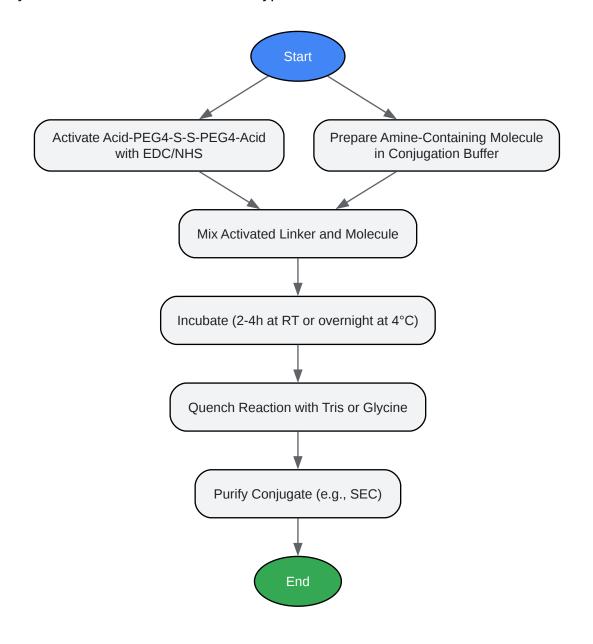
- Acid-PEG4-S-S-PEG4-Acid
- Amine-containing molecule (e.g., protein, peptide, drug)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Conjugation Buffer: PBS or bicarbonate buffer (pH 7.2-8.5)
- Quenching Buffer: Tris or glycine solution (1 M, pH 8.0)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Activation of Carboxylic Acids:
 - Dissolve Acid-PEG4-S-S-PEG4-Acid in the Activation Buffer.
 - Add a 2- to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the Conjugation Buffer.
 - Immediately add the activated linker solution to the amine-containing molecule solution.
 The optimal molar ratio of the linker to the target molecule should be determined empirically but can range from 1:1 to 20:1.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.



- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess linker and byproducts.





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Workflow for amine conjugation.

This protocol describes the cleavage of the disulfide bond in a conjugate of **Acid-PEG4-S-S-PEG4-Acid**.

Materials:

- · Disulfide-containing conjugate
- Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: PBS or Tris buffer (pH 7.0-8.0)

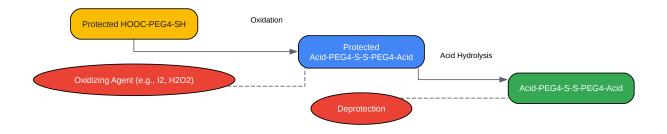
Procedure:

- Dissolve the disulfide-containing conjugate in the Reaction Buffer.
- Add a 10- to 50-fold molar excess of the reducing agent (DTT or TCEP) to the solution.
- Incubate the reaction mixture for 1-4 hours at room temperature.
- The cleaved products can be analyzed or further purified as needed.

Synthesis Outline

The synthesis of **Acid-PEG4-S-S-PEG4-Acid** typically involves the coupling of two molecules of a protected PEG4-acid derivative with a disulfide-containing core, followed by deprotection of the acid groups. A general synthetic scheme is outlined below.





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General synthesis scheme.

Conclusion

Acid-PEG4-S-S-PEG4-Acid is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure, which includes a cleavable disulfide bond, hydrophilic PEG spacers, and reactive terminal carboxylic acids, allows for the creation of sophisticated bioconjugates and drug delivery systems with controlled-release properties. Understanding its chemical properties and the protocols for its use is essential for its effective application in the development of next-generation therapeutics and research reagents.

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- To cite this document: BenchChem. [Acid-PEG4-S-S-PEG4-Acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605141#acid-peg4-s-s-peg4-acid-chemical-structure-and-properties]

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